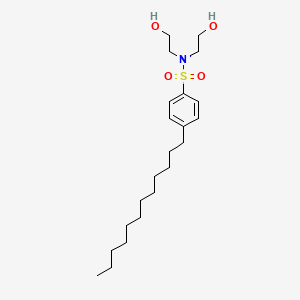![molecular formula C12H18 B14405155 1,4-Diethenylbicyclo[2.2.2]octane CAS No. 88393-19-5](/img/structure/B14405155.png)
1,4-Diethenylbicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diethenylbicyclo[222]octane is a bicyclic organic compound characterized by its unique structure, which includes two ethylene groups attached to a bicyclo[222]octane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Diethenylbicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the reaction of bicyclo[2.2.2]octane with ethylene in the presence of a catalyst. The reaction typically requires elevated temperatures and pressures to facilitate the addition of ethylene groups to the bicyclic structure.
Industrial Production Methods: Industrial production of this compound often involves the use of zeolitic catalysts to enhance the efficiency of the reaction. The process may also include steps for purification and isolation of the desired product to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Diethenylbicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethylene groups into ethane groups, altering the compound’s properties.
Substitution: The ethylene groups can participate in substitution reactions, where other functional groups replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides and alcohols.
Reduction: Ethane derivatives.
Substitution: Halogenated bicyclo[2.2.2]octane derivatives.
Applications De Recherche Scientifique
1,4-Diethenylbicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 1,4-diethenylbicyclo[2.2.2]octane exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ethylene groups can participate in addition reactions, while the bicyclic structure provides stability and rigidity to the molecule. Molecular targets and pathways involved in its reactions include interactions with enzymes and other biological macromolecules.
Comparaison Avec Des Composés Similaires
1,4-Diazabicyclo[2.2.2]octane: Known for its strong nucleophilic properties and use as a catalyst in organic synthesis.
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups and applications.
Uniqueness: 1,4-Diethenylbicyclo[2.2.2]octane is unique due to its dual ethylene groups, which provide distinct reactivity compared to other bicyclic compounds. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
88393-19-5 |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
1,4-bis(ethenyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H18/c1-3-11-5-8-12(4-2,9-6-11)10-7-11/h3-4H,1-2,5-10H2 |
Clé InChI |
UJKIUHHBSPOWBZ-UHFFFAOYSA-N |
SMILES canonique |
C=CC12CCC(CC1)(CC2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14405080.png)

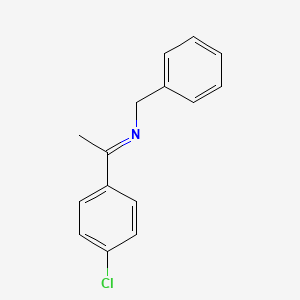

![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)
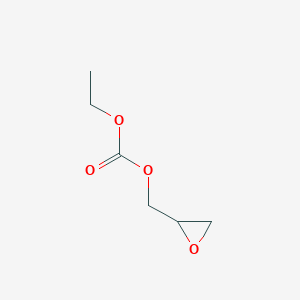
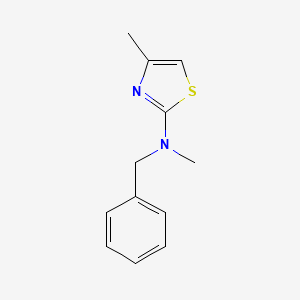
![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)


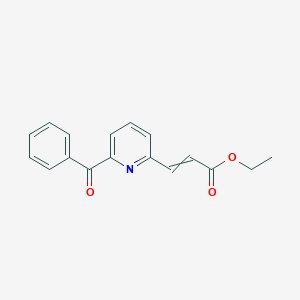
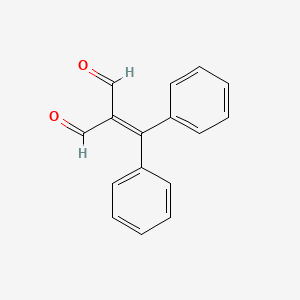
![1,8-Diazabicyclo[6.4.3]pentadecane](/img/structure/B14405158.png)
